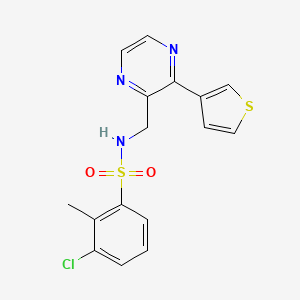

3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Beschreibung

3-Chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-chloro-2-methyl-substituted benzene core linked to a pyrazine-thiophene hybrid moiety. The sulfonamide group (–SO₂NH–) serves as a critical pharmacophore, often associated with biological activity in medicinal chemistry . The pyrazine ring (a six-membered diazine) and thiophene (a sulfur-containing five-membered heterocycle) contribute to electronic and steric properties that may influence binding affinity, solubility, and metabolic stability.

Eigenschaften

IUPAC Name |

3-chloro-2-methyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2S2/c1-11-13(17)3-2-4-15(11)24(21,22)20-9-14-16(19-7-6-18-14)12-5-8-23-10-12/h2-8,10,20H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIMBJUETMNXEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

Introduction of the thiophene ring: This step often involves a cyclization reaction, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to introduce the sulfonamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of pyrazine, particularly those containing thiophene moieties, exhibit significant antiviral activity against various viruses. For instance, compounds with similar structures have demonstrated effectiveness against the measles virus and HIV, showing promising half-maximal effective concentrations (EC50) in vitro.

Case Study: Antiviral Activity

A study published in Molecules explored a series of N-Heterocycles, including derivatives similar to 3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide. The findings revealed that these compounds could inhibit viral replication effectively, with some exhibiting EC50 values lower than 10 μM against HIV strains resistant to traditional treatments .

Anticancer Potential

The compound's structure suggests it may also have anticancer properties. Research on sulfonamide derivatives has shown that they can inhibit tumor growth by interfering with specific cellular pathways. The presence of the thiophene and pyrazine groups may enhance this activity by promoting selective targeting of cancer cells.

Case Study: Anticancer Activity

In a study examining the effects of various benzenesulfonamides on cancer cell lines, compounds structurally related to 3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide were shown to induce apoptosis in human cancer cells. The results indicated a dose-dependent response, with IC50 values ranging from 5 to 15 μM across different cell lines .

Wirkmechanismus

The mechanism of action of 3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrazine and thiophene rings may also contribute to the compound’s binding affinity and specificity towards certain biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, emphasizing structural features and inferred biological relevance:

Key Structural and Functional Differences:

Benzo[b]thiophene-2-sulfonamide () features a fused aromatic system, likely improving membrane permeability but reducing conformational flexibility relative to the pyrazine-thiophene hybrid .

Substituent Effects :

- The 3-chloro-2-methyl group on the benzene ring is conserved in BVT.2733 and the target compound, suggesting a role in hydrophobic interactions or steric hindrance .

- BD629878 () incorporates a trifluoromethyl group, which may enhance metabolic stability and electronegativity .

Biological Implications :

- BVT.2733’s thiazole-piperazine moiety likely targets enzymes involved in cortisol metabolism, whereas the SB series () leverages piperazine for serotonin receptor antagonism .

- The pyrazine-thiophene system in the target compound could favor interactions with ATP-binding pockets or metal-containing enzymes due to its nitrogen-rich architecture .

Hydrogen Bonding and Crystallinity:

- The sulfonamide group (–SO₂NH–) acts as both hydrogen bond donor (N–H) and acceptor (S=O), while pyrazine nitrogens provide additional acceptor sites. This contrasts with BD629878, where the pyridinone oxygen may dominate H-bonding .

- Graph set analysis () suggests that the target compound’s crystal packing could involve extended networks via S=O···H–N and pyrazine-thiophene π-stacking, influencing solubility and stability .

Biologische Aktivität

3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide, also referred to by its CAS number 2034462-86-5, is a sulfonamide compound notable for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry, particularly in antimicrobial and antiviral research.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 379.9 g/mol. Its structure includes a sulfonamide group, a thiophene ring, and a pyrazine moiety which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 379.9 g/mol |

| CAS Number | 2034462-86-5 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrazine Ring : Achieved through condensation reactions.

- Introduction of the Thiophene Ring : Often through the Gewald reaction.

- Sulfonamide Formation : Involves reacting intermediates with sulfonyl chlorides.

These steps are optimized for yield and purity using various catalysts and conditions .

Antimicrobial Properties

The sulfonamide group is well-known for its antimicrobial activity, primarily through inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. Studies indicate that compounds with similar structures exhibit significant antibacterial effects against various pathogens .

Antiviral Potential

Recent research has suggested that heterocyclic compounds like this one may possess antiviral properties. The presence of the pyrazine and thiophene rings enhances binding affinity to viral targets, potentially inhibiting viral replication mechanisms .

The proposed mechanism involves:

- Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, blocking enzyme active sites.

- Binding Affinity : The thiophene and pyrazine rings contribute to the compound's overall binding specificity to biological targets .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamides exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structural features were correlated with its potency .

- Antiviral Activity : An investigation into similar heterocyclic compounds revealed promising results against viral infections such as HIV and HCV, suggesting that modifications in the structure could enhance efficacy .

Research Findings

Research has shown that:

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazine-thiophene core via Suzuki-Miyaura coupling between 3-bromopyrazine and thiophen-3-ylboronic acid under Pd catalysis .

- Step 2 : Methylation of the pyrazine nitrogen using methyl iodide in the presence of a base like NaH .

- Step 3 : Sulfonylation of the benzenesulfonyl chloride with the intermediate amine under anhydrous conditions (e.g., DCM, triethylamine, 0–5°C) .

Q. Key optimization parameters :

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Q. How does the sulfonamide group influence the compound’s reactivity and solubility?

- Reactivity : The sulfonamide acts as a hydrogen-bond donor/acceptor, enabling interactions with biological targets (e.g., enzyme active sites) .

- Solubility : Poor aqueous solubility (logP ≈ 3.2) due to the hydrophobic thiophene and methyl groups. Solubility enhancers:

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological applications?

- Key modifications :

- Pyrazine substitution : Replacing thiophen-3-yl with furan-3-yl increases antimicrobial activity but reduces metabolic stability .

- Sulfonamide substituents : Electron-withdrawing groups (e.g., -CF) enhance target binding affinity .

Q. How do conflicting biological activity data arise in studies of this compound, and how are they resolved?

- Sources of contradiction :

- Variability in assay conditions (e.g., serum protein binding affecting bioavailability) .

- Impurity profiles (e.g., residual Pd from coupling reactions inhibiting enzymes) .

- Resolution strategies :

Q. What computational methods are used to predict the compound’s interaction with biological targets?

Q. How can solubility limitations be addressed without compromising bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.